1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as low vapor pressure, high thermal stability, good conductivity, and a wide electrochemical window . This compound is widely used in various scientific and industrial applications due to its advantageous characteristics over traditional aprotic polar organic solvents .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as EMIM[TFSI], is primarily used as an electrolyte in lithium-ion batteries . Its primary target is the electroactive species in the battery, where it facilitates the movement of ions between the anode and cathode during the charge-discharge cycle .
Biochemical Pathways
The primary biochemical pathway affected by EMIM[TFSI] is the charge-discharge cycle in lithium-ion batteries . By providing a medium for ion transport, it facilitates the movement of lithium ions from the anode to the cathode during discharge, and from the cathode to the anode during charging .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of EMIM[TFSI], it can refer to its behavior in the battery environment. EMIM[TFSI] is stable under the conditions within a lithium-ion battery, including high temperatures . .
Result of Action
The result of EMIM[TFSI]'s action is the efficient operation of lithium-ion batteries. By facilitating ion transport, it enables the battery to charge and discharge effectively . This contributes to the battery’s overall performance, including its energy density, power density, and lifespan .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the enzyme’s conformation and function .
Cellular Effects
The effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes and the availability of substrates .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under various conditions, but prolonged exposure can lead to gradual degradation and potential changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect metabolite levels by modulating enzyme activity and substrate availability. These interactions can lead to changes in metabolic flux, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide involves several steps:
Formation of 1-Ethyl-3-methylimidazolium Sulfate: 200g of diethyl sulfate is added dropwise to a toluene solution of 1-methylimidazole (118g of 1-methylimidazole and 400g of toluene) under an ice bath and nitrogen atmosphere, maintaining the reaction temperature between 20°C and 30°C. The resulting ionic liquid causes the solution to turn cloudy.
Purification: The crude product is washed three times with toluene to obtain 289g of relatively pure 1-Ethyl-3-methylimidazolium sulfate.
Formation of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: 200g of 1-Ethyl-3-methylimidazolium sulfate, 243g of lithium bis(trifluoromethanesulfonyl)imide, and 500g of pure water are added to a reaction vessel.
Final Purification: The crude product is washed three times with pure water to obtain 312g of relatively pure 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to its ionic nature and stability under different electrochemical conditions.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents.
Major Products: The products formed depend on the specific reagents and conditions used, but they often include substituted imidazolium salts and other ionic compounds.
Scientific Research Applications
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a green solvent for the synthesis of nanoparticles, such as zinc oxide, under microwave conditions.
Biology and Medicine:
Industry: It is used in the fabrication of lithium-ion batteries, where it serves as an electrolyte material, enhancing the performance and stability of the batteries.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is unique compared to other similar compounds due to its combination of low vapor pressure, high thermal stability, and wide electrochemical window . Similar compounds include:
1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with a butyl group instead of an ethyl group, affecting its physical properties and applications.
1-Ethyl-3-methylimidazolium Tetrafluoroborate: Another ionic liquid with different anionic components, leading to variations in solubility and electrochemical properties.
1-Ethyl-3-methylimidazolium Chloride: This compound has a chloride anion, which significantly alters its chemical behavior and applications.
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide stands out due to its superior thermal stability and electrochemical performance, making it a preferred choice in various advanced applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESCJAINPKJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047967 | |
Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-82-2 | |
Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174899-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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